[4-(4-Fluorophenoxy)phenyl]methanol
Overview
Description
[4-(4-Fluorophenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- [4-(4-Fluorophenoxy)phenyl]methanol has been utilized in synthesizing compounds like 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. Its crystal structure was analyzed, showing significant intermolecular hydrogen bonding stabilizing the structure (Xu Liang, 2009).
Chemosensor Development
- The compound has been involved in developing chemosensors. For instance, a phenyl thiadiazole-based Schiff base receptor was created for detecting Al3+ ions, exhibiting quick response, excellent selectivity, and sensitivity (A. K. Manna, S. Chowdhury, & G. Patra, 2020).
Polymer Research
- In polymer research, derivatives of this compound were used to synthesize sulfonated side-chain grafting units for poly(arylene ether sulfone), showing high proton conductivity and potential as polyelectrolyte membrane materials in fuel cells (D. Kim, G. Robertson, & M. Guiver, 2008).
Photoluminescent Materials
- The enzymatic oxidative polymerization of 4-fluoroguaiacol, a related compound, led to the creation of a novel material displaying fluorescence with applications in laser scanning confocal microscopy and photoluminescence spectroscopy (Juvencio López et al., 2014).
Antimycobacterial Activity
- Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities, showing good activity against isoniazid-resistant Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007).
Theoretical Studies
- Theoretical studies using density functional theory have been conducted on related compounds like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, providing insights into molecular structures and active sites (S. Trivedi, 2017).
Properties
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGTLMRIKSFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.